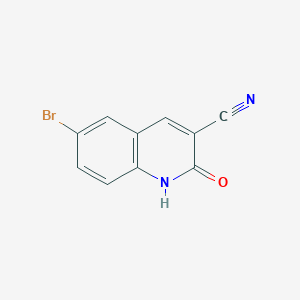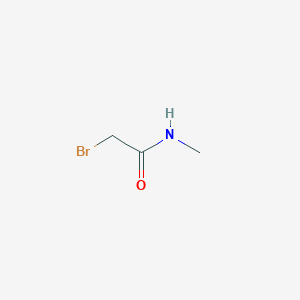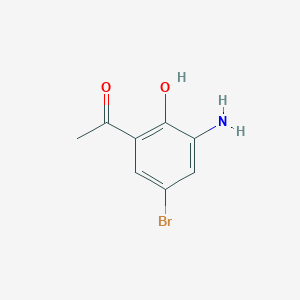
6-Bromo-2-oxo-1,2-dihidro-3-quinolinocarbonitrilo
Descripción general
Descripción
The compound "6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile" is not directly discussed in the provided papers. However, the papers do provide insights into the chemistry of related brominated quinoline derivatives, which can be useful in understanding the general behavior of such compounds. For instance, brominated quinolines are often used in the synthesis of various pharmaceuticals due to their potential biological activities .
Synthesis Analysis
The synthesis of brominated quinoline derivatives typically involves the reaction of quinoline substrates with bromine. For example, the ethyl ester of a hydroxy-quinoline carboxylic acid reacts with bromine in anhydrous acetic acid to produce a brominated product . Similarly, another study discusses the bromination of ethyl 7-hydroxy-5-oxo-quinoline-6-carboxylate in aqueous acetic acid solution, leading to a mixture of brominated products . These methods suggest that bromination is a common strategy for modifying the chemical structure of quinoline derivatives, which could be applicable to the synthesis of "6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile".
Molecular Structure Analysis
The molecular structure of brominated quinolines is characterized by the presence of a bromine atom, which can significantly influence the electronic properties of the molecule. The papers provided do not directly discuss the molecular structure of "6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile", but they do mention the structural features of similar brominated quinoline compounds . The position of the bromine atom and other substituents on the quinoline ring system can affect the reactivity and potential applications of these molecules.
Chemical Reactions Analysis
Brominated quinoline derivatives are reactive and can participate in various chemical reactions. For instance, they can be used as fluorescence derivatization reagents for carboxylic acids in high-performance liquid chromatography . The presence of a bromine atom can also enhance the reactivity of the quinoline nucleus towards nucleophilic substitution reactions, which can be exploited in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated quinoline derivatives are influenced by the presence of bromine and other functional groups. These properties include solubility, melting point, and reactivity towards other chemicals. The papers provided do not detail the specific properties of "6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile", but they do suggest that brominated quinolines have unique properties that make them suitable for applications such as fluorescence derivatization and as pharmaceuticals with diuretic activity . The introduction of a bromine atom typically increases the molecular weight and may affect the lipophilicity of the compound, which can be important in drug design and development.
Aplicaciones Científicas De Investigación
Inhibición de la Corrosión
El compuesto ha sido sintetizado y utilizado como un inhibidor de la corrosión . La inhibición de la corrosión de este compuesto en ácido clorhídrico para el acero dulce se evaluó mediante mediciones de polarización potenciodinámica, espectroscopia de impedancia electroquímica, mediciones de pérdida de peso y DFT . Los resultados indican que el compuesto es un inhibidor de tipo mixto, y la adsorción del compuesto en la superficie del acero dulce obedece la isoterma de Langmuir .
Síntesis de Heterociclos
Esta clase de compuestos se ha utilizado en la síntesis de heterociclos de cuatro a siete miembros relacionados, la mayoría de ellos mostrando actividades biológicas únicas . Este artículo de revisión enfocado discute los enfoques sintéticos recientes y las aplicaciones de esta clase de compuestos en la síntesis de heterociclos de cuatro a siete miembros relacionados .
Actividad Anticancerígena
Los derivados de quinolona, que incluyen este compuesto, se ha descubierto que exhiben actividad anticancerígena. Tienen una estructura simple y efectos adversos leves.
Actividad Anticonvulsiva
Los derivados de quinolona también exhiben actividad anticonvulsiva. Se utilizan en el tratamiento de las convulsiones.
Actividad Antimicrobiana
Se ha descubierto que los derivados de quinolona tienen actividad antimicrobiana. Se utilizan en el tratamiento de diversas infecciones bacterianas.
Actividad Anticolinesterasa
Se ha descubierto que los derivados de quinolona exhiben actividad anticolinesterasa. Se utilizan en el tratamiento de enfermedades como el Alzheimer.
Actividad Antituberculosa
Se ha descubierto que los derivados de quinolona exhiben actividad antituberculosa. Se utilizan en el tratamiento de la tuberculosis.
Actividad Antidiabética
Se ha descubierto que los derivados de quinolona exhiben actividad antidiabética. Se utilizan en el tratamiento de la diabetes.
Safety and Hazards
Mecanismo De Acción
Target of Action
This compound is used for proteomics research , which suggests that it may interact with proteins or other biomolecules in the cell.
Mode of Action
Given its use in proteomics research , it may interact with proteins or other biomolecules to exert its effects.
Result of Action
One study suggests that a similar compound, 6-bromo-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, shows a greater analgesic effect than tramadol , indicating potential analgesic properties.
Propiedades
IUPAC Name |
6-bromo-2-oxo-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2O/c11-8-1-2-9-6(4-8)3-7(5-12)10(14)13-9/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGLDUUIMYLBGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(C(=O)N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557558 | |
| Record name | 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99465-03-9 | |
| Record name | 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5'-Bromo-5-methyl-[2,2']bipyridinyl](/img/structure/B1283094.png)






![4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1283115.png)




![[2-(Benzyloxy)phenyl]methanamine hydrochloride](/img/structure/B1283135.png)
